Acetamide, N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]-
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Overview
Description
3’-[Bis[2-[(methylsulfonyl)oxy]ethyl]amino]acetanilide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-[Bis[2-[(methylsulfonyl)oxy]ethyl]amino]acetanilide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of 3’-[Bis[2-[(methylsulfonyl)oxy]ethyl]amino]acetanilide may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3’-[Bis[2-[(methylsulfonyl)oxy]ethyl]amino]acetanilide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methylsulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
3’-[Bis[2-[(methylsulfonyl)oxy]ethyl]amino]acetanilide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-[Bis[2-[(methylsulfonyl)oxy]ethyl]amino]acetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)acetanilide: Similar structure but lacks the methylsulfonyl groups.
N-(2-Methoxyethyl)acetanilide: Contains a methoxy group instead of the methylsulfonyl groups.
N-(2-Chloroethyl)acetanilide: Features a chloro group in place of the methylsulfonyl groups.
Uniqueness
These groups enhance the compound’s solubility, stability, and ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
22964-45-0 |
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Molecular Formula |
C14H22N2O7S2 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[3-acetamido-N-(2-methylsulfonyloxyethyl)anilino]ethyl methanesulfonate |
InChI |
InChI=1S/C14H22N2O7S2/c1-12(17)15-13-5-4-6-14(11-13)16(7-9-22-24(2,18)19)8-10-23-25(3,20)21/h4-6,11H,7-10H2,1-3H3,(H,15,17) |
InChI Key |
JKIKOACAXPEUOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C |
Origin of Product |
United States |
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